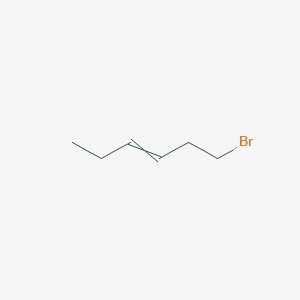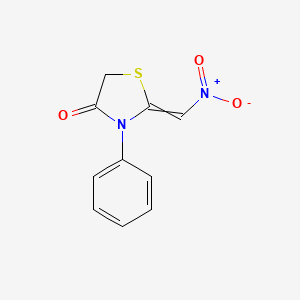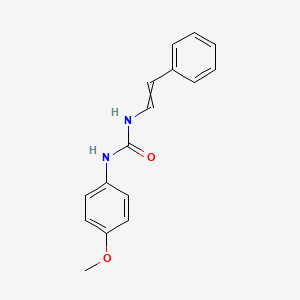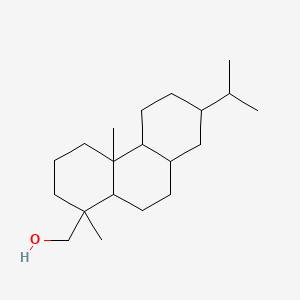
3-Methyl-2Z-hexenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2Z-hexenoic acid is an unsaturated short-chain fatty acid with the molecular formula C7H12O2. It is known for its distinctive odor and is a significant component of human axillary (underarm) sweat. This compound is often studied in the context of body odor and its biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2Z-hexenoic acid typically involves the use of various organic synthesis techniques. One common method is the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired unsaturated acid. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions: 3-Methyl-2Z-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols for esterification, amines for amidation
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated hexanoic acid
Substitution: Esters, amides, anhydrides
科学的研究の応用
3-Methyl-2Z-hexenoic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of unsaturated fatty acids and their reactivity.
Biology: Investigated for its role in human body odor and its interaction with skin microbiota.
Medicine: Studied for its potential as a biomarker for certain metabolic disorders and diseases.
Industry: Utilized in the fragrance industry for its distinctive odor profile.
作用機序
The mechanism by which 3-Methyl-2Z-hexenoic acid exerts its effects is primarily through its interaction with skin bacteria. The compound is secreted by apocrine glands and, upon bacterial fermentation, produces the characteristic body odor. The molecular targets include various enzymes involved in fatty acid metabolism and bacterial fermentation pathways.
類似化合物との比較
3-Methyl-2-hexenoic acid (E-isomer): Similar structure but different geometric configuration.
3-Hydroxy-3-methylhexanoic acid: Another body odor-related compound with a hydroxyl group.
2-Methyl-3-hexenoic acid: A positional isomer with the double bond at a different location.
Uniqueness: 3-Methyl-2Z-hexenoic acid is unique due to its specific geometric configuration (Z-isomer) and its significant role in human body odor. Its distinct odor profile and interaction with skin bacteria make it a compound of interest in both scientific research and industrial applications.
特性
CAS番号 |
54068-86-9 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(Z)-3-methylhex-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5- |
InChIキー |
NTWSIWWJPQHFTO-WAYWQWQTSA-N |
異性体SMILES |
CCC/C(=C\C(=O)O)/C |
正規SMILES |
CCCC(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)

![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)





![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)


